molecular formula C14H12F3N3S B5875645 N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5875645
M. Wt: 311.33 g/mol
InChI Key: YYNIECIIKOKODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol. This compound is also known as PTU or 6-propyl-2-thiouracil and is commonly used as a thyroid inhibitor in the treatment of hyperthyroidism. However, in recent years, researchers have explored its potential in other areas such as cancer research and drug development.

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed that PTU inhibits the activity of the enzyme thioredoxin reductase, which plays a crucial role in regulating the redox status of cells. By inhibiting this enzyme, PTU disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that PTU can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes such as thioredoxin reductase and glutathione reductase. PTU has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using PTU is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in vivo.

Future Directions

There are several future directions for the use of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. One of the areas of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PTU can modulate the immune system and reduce the levels of pro-inflammatory cytokines. Another area of interest is its potential use in the development of targeted therapies for cancer. Researchers are exploring the use of PTU in combination with other anticancer drugs to enhance their efficacy and reduce toxicity.

Synthesis Methods

The synthesis of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a multistep process that involves the reaction of various reagents. One of the most common methods used for the synthesis of PTU is the reaction of 2-(trifluoromethyl)benzaldehyde with 2-pyridinemethanamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure PTU.

Scientific Research Applications

N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in cancer research and drug development. Studies have shown that PTU has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3S/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNIECIIKOKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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